molecular formula C14H12ClFN2O3S B4427876 2-{[(2-chloro-6-fluorobenzyl)sulfonyl]amino}benzamide

2-{[(2-chloro-6-fluorobenzyl)sulfonyl]amino}benzamide

Cat. No. B4427876
M. Wt: 342.8 g/mol
InChI Key: USUWJOXIFFBRBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2-chloro-6-fluorobenzyl)sulfonyl]amino}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the class of sulfonamide compounds, which are widely used as antibiotics, antidiabetic agents, and diuretics. The purpose of

Mechanism of Action

The mechanism of action of 2-{[(2-chloro-6-fluorobenzyl)sulfonyl]amino}benzamide is not fully understood. However, studies have suggested that this compound may exert its anticancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a crucial role in cancer development and progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the migration and invasion of cancer cells. This compound has also been shown to inhibit the growth of tumor xenografts in animal models, indicating its potential as a therapeutic agent for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[(2-chloro-6-fluorobenzyl)sulfonyl]amino}benzamide in lab experiments is its relatively simple synthesis method. This compound can be easily synthesized using commercially available starting materials, making it a cost-effective option for researchers. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it challenging to work with in certain assays.

Future Directions

There are several future directions for the research on 2-{[(2-chloro-6-fluorobenzyl)sulfonyl]amino}benzamide. One of the primary directions is the development of new anticancer drugs based on this compound. Researchers are currently exploring the use of this compound as a lead compound for the development of new HDAC inhibitors for cancer treatment. Additionally, studies are being conducted to investigate the potential applications of this compound in other areas of scientific research, such as diabetes, inflammation, and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various areas of scientific research. Its relatively simple synthesis method, potent anticancer activity, and potential as a lead compound for the development of new HDAC inhibitors make it an attractive option for researchers. However, further studies are needed to fully understand its mechanism of action and explore its potential applications in other areas of scientific research.

Scientific Research Applications

2-{[(2-chloro-6-fluorobenzyl)sulfonyl]amino}benzamide has been extensively studied for its potential applications in various areas of scientific research. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of new anticancer drugs.

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfonylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O3S/c15-11-5-3-6-12(16)10(11)8-22(20,21)18-13-7-2-1-4-9(13)14(17)19/h1-7,18H,8H2,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUWJOXIFFBRBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NS(=O)(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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